molecular formula C13H13NO2 B2612807 2,2-Dimethyl-1-prop-2-enoylindol-3-one CAS No. 2411260-67-6

2,2-Dimethyl-1-prop-2-enoylindol-3-one

Cat. No.: B2612807
CAS No.: 2411260-67-6
M. Wt: 215.252
InChI Key: INSNRCGVBXIAIB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-prop-2-enoylindol-3-one is a substituted indole derivative featuring a 2,2-dimethyl group on the indole core and a propenoyl (α,β-unsaturated ketone) moiety at position 1. The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to natural tryptophan metabolites and its ability to interact with diverse biological targets . The propenoyl group introduces electrophilic reactivity, enabling participation in Michael additions or cycloadditions, which are critical in synthetic and pharmacological applications.

Properties

IUPAC Name

2,2-dimethyl-1-prop-2-enoylindol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-4-11(15)14-10-8-6-5-7-9(10)12(16)13(14,2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSNRCGVBXIAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2N1C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-Dimethyl-1-prop-2-enoylindol-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2,2-dimethyl-1-prop-2-enoyl chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

    Procedure: The indole is reacted with 2,2-dimethyl-1-prop-2-enoyl chloride in the presence of a base to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Chemical Reactions Analysis

2,2-Dimethyl-1-prop-2-enoylindol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

    Addition: The compound can participate in addition reactions with nucleophiles, leading to the formation of various adducts.

Scientific Research Applications

2,2-Dimethyl-1-prop-2-enoylindol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-prop-2-enoylindol-3-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-Dimethyl-1-prop-2-enoylindol-3-one with structurally related indole derivatives and α,β-unsaturated ketones, emphasizing substituents, functional groups, and applications:

Compound Name Key Structural Features Functional Groups Applications/Properties References
This compound 2,2-Dimethylindole core; propenoyl group at position 1 α,β-unsaturated ketone, indole Potential electrophilic reactivity for synthetic modifications; unexplored bioactivity Inferred
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indole at position 3; propenoyl group with dimethylamino substituent α,β-unsaturated ketone, tertiary amine Anticancer intermediate; synthetic versatility in forming bioactive heterocycles
3-Phenyl-oxindole (CAS 3456-79-9) Oxindole core (indolin-2-one) with phenyl group at position 3 Lactam, aryl substituent Studied for kinase inhibition; scaffold for CNS-targeting agents
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one Chalcone derivative with 2,5-dimethylphenyl and phenyl groups α,β-unsaturated ketone Characterized via X-ray crystallography; model for studying enone reactivity
3-Methyloxindole (CAS 1504-06-9) Oxindole core with methyl group at position 3 Lactam, alkyl substituent Intermediate in alkaloid synthesis; limited bioactivity reported

Key Observations:

Electrophilic Reactivity: The propenoyl group in this compound shares similarities with chalcones (e.g., ) and dimethylamino-substituted analogs (), which undergo Michael additions or cyclizations. However, the 2,2-dimethyl substitution on the indole may sterically hinder reactions compared to unsubstituted analogs .

Biological Relevance: While 3-Phenyl-oxindole and 3-Methyloxindole are explored for kinase inhibition and CNS activity, the bioactivity of the target compound remains speculative.

Crystallographic Characterization : Chalcone derivatives (e.g., ) are well-characterized via X-ray crystallography, a technique also applicable to the target compound for conformational analysis .

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